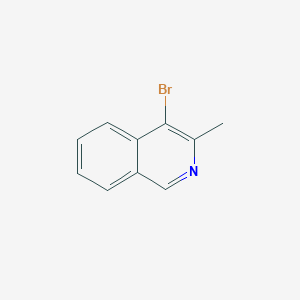

4-bromo-3-methylisoquinoline

Descripción general

Descripción

4-bromo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4th position and a methyl group at the 3rd position makes this compound unique. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical applications .

Mecanismo De Acción

Target of Action

Isoquinolines are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .

Mode of Action

Isoquinolines generally interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The bromine atom in 4-Bromo-3-methyl-isoquinoline could potentially enhance these interactions due to its electronegativity and size .

Biochemical Pathways

4-Bromo-3-methyl-isoquinoline may participate in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like 4-Bromo-3-methyl-isoquinoline) with a halide or pseudohalide using a palladium catalyst .

Pharmacokinetics

The bromine atom in the molecule could potentially affect its pharmacokinetic properties, including its absorption and distribution profiles .

Result of Action

Isoquinolines and their derivatives have been associated with various biological activities, including anti-inflammatory, antimalarial, and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-3-methyl-isoquinoline. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is known to be influenced by these factors .

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-methyl-isoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target biomolecules. Additionally, the methyl group can affect the compound’s hydrophobicity and overall molecular conformation, further impacting its interactions with biomolecules. Studies have shown that 4-Bromo-3-methyl-isoquinoline can interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds .

Cellular Effects

4-Bromo-3-methyl-isoquinoline has been observed to influence various cellular processes and functions. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-3-methyl-isoquinoline has been shown to modulate the activity of certain kinases, which are crucial regulators of cell signaling pathways. This modulation can lead to alterations in gene expression and changes in cellular metabolism, ultimately affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-3-methyl-isoquinoline involves its binding interactions with specific biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing the protein’s conformation and activity. Additionally, the compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the enzyme. For example, 4-Bromo-3-methyl-isoquinoline has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of various substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3-methyl-isoquinoline can change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions such as temperature, pH, and exposure to light. Over time, 4-Bromo-3-methyl-isoquinoline may undergo degradation, leading to the formation of degradation products that can have different biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-methyl-isoquinoline in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall physiology. At higher doses, 4-Bromo-3-methyl-isoquinoline can exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage, leading to pronounced biochemical and physiological changes .

Metabolic Pathways

4-Bromo-3-methyl-isoquinoline is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic enzymes. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, 4-Bromo-3-methyl-isoquinoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles .

Subcellular Localization

The subcellular localization of 4-Bromo-3-methyl-isoquinoline can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 4-Bromo-3-methyl-isoquinoline may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the compound’s interactions with specific proteins can influence its localization and activity within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-bromo-3-methylisoquinoline can be synthesized through various methods. One common approach involves the bromination of 3-methyl-isoquinoline using bromine in the presence of a suitable solvent like nitrobenzene . Another method includes the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 3-methyl-isoquinoline is reacted with a brominating agent under palladium catalysis .

Industrial Production Methods: Industrial production often employs the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method is advantageous due to its high yield and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 4-bromo-3-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids.

Major Products:

- Substituted isoquinolines

- Oxidized or reduced isoquinoline derivatives

- Coupled products with various functional groups

Aplicaciones Científicas De Investigación

4-bromo-3-methylisoquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparación Con Compuestos Similares

4-Bromo-isoquinoline: Lacks the methyl group at the 3rd position.

3-Methyl-isoquinoline: Lacks the bromine atom at the 4th position.

Isoquinoline: The parent compound without any substituents

Actividad Biológica

4-Bromo-3-methylisoquinoline (C₁₀H₈BrN) is a heterocyclic organic compound that belongs to the isoquinoline family. Its structure features a bromine atom and a methyl group, which contribute to its unique biological properties. This article provides a comprehensive overview of the biological activity of this compound, detailing its synthesis, pharmacological effects, and potential therapeutic applications.

The molecular weight of this compound is approximately 222.08 g/mol. The synthesis of this compound typically involves bromination processes applied to isoquinoline derivatives, often utilizing reagents such as bromine and various solvents (e.g., nitrobenzene) to achieve desired yields and purity levels. The synthetic route may include:

- Bromination : Introduction of the bromine atom.

- Isolation : Purification through crystallization or chromatography.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

- Studies have shown that isoquinoline derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

2. Antimicrobial Properties

- Isoquinoline derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting cellular functions or inhibiting essential metabolic pathways in bacteria and fungi .

3. Antiparasitic Activity

- There is emerging evidence that isoquinoline derivatives, including this compound, may possess antimalarial properties by inhibiting protein kinases associated with Plasmodium falciparum, the causative agent of malaria . This suggests potential applications in developing new antimalarial therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is key to optimizing the biological efficacy of this compound. Research has indicated that modifications in the molecular structure can significantly impact its biological activity. For example:

| Compound | IC50 (μM) | Selectivity Index | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | CDK inhibition |

| Lycobetaine | 0.34 ± 0.16 | 11.3 | Topoisomerase inhibition |

| Sanguinarine | 0.96 ± 0.64 | 2.0 | Antiproliferative |

This table summarizes findings from various studies on related compounds, highlighting the importance of structural features in determining biological activity.

Case Studies

- Anticancer Research : In vitro studies have shown that this compound can inhibit cancer cell lines with varying degrees of selectivity, suggesting its potential as a lead compound for further development in oncology .

- Antimicrobial Testing : Laboratory assays have demonstrated that this compound exhibits notable activity against specific bacterial strains, indicating its potential use as an antimicrobial agent .

Propiedades

IUPAC Name |

4-bromo-3-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGBZCVLKGZXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396294 | |

| Record name | 4-bromo-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133100-87-5 | |

| Record name | 4-bromo-3-methyl-isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.